2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Anti-Inflammatory Activities : Derivatives of quinazolinone linked with 1,3,4-oxadiazoles have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Notably, certain derivatives showed potent activities in animal models, indicating their potential as therapeutic agents for pain and inflammation management (Dewangan et al., 2017).
Antimicrobial Activities : The antimicrobial potential of quinazolinone derivatives has been explored, with some compounds exhibiting significant activity against a range of bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Saleh et al., 2004); (Gupta et al., 2008).
Antihistaminic Agents : A novel series of quinazolinone derivatives have been developed and tested for H1-antihistaminic activity, showing promise for the treatment of allergic reactions. The research highlights a compound with minimal sedation effects, suggesting an advantage over traditional antihistamines (Alagarsamy & Parthiban, 2013).
Anticonvulsant Agents : Studies have also synthesized and tested quinazolinone derivatives for their anticonvulsant properties, identifying compounds with significant protective effects against seizures. This research contributes to the search for new therapeutic options for epilepsy management (Archana et al., 2002).
Additional Pharmacological Activities
α-Glucosidase Inhibition : Research into quinazolinone derivatives has also identified compounds with potent α-glucosidase inhibitory activity, indicating potential applications in managing diabetes through the modulation of carbohydrate metabolism (Bekircan et al., 2015).
Antioxidant Properties : Some quinazolinone derivatives have been evaluated for their antioxidant activities, showing capacity to scavenge free radicals. This suggests potential uses in preventing oxidative stress-related diseases (Menteşe et al., 2015).
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYMWNAOUUZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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